molecular formula C27H24N4O3 B11110166 (2E)-N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide

(2E)-N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide

Cat. No.: B11110166
M. Wt: 452.5 g/mol
InChI Key: UCQSZPILORZXMW-FOHATUNGSA-N
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Description

(2E)-N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole moiety, a hydrazinecarbonyl group, and a phenylprop-2-enamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide typically involves multiple steps. One common method includes the condensation of 2-phenylethylamine with an indole-2,3-dione derivative to form the indole moiety. This is followed by the reaction with hydrazinecarboxamide to introduce the hydrazinecarbonyl group. Finally, the compound is coupled with 3-phenylprop-2-enoyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylprop-2-enamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2E)-N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the indole moiety and the hydrazinecarbonyl group

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

(E)-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C27H24N4O3/c32-24(16-15-20-9-3-1-4-10-20)28-19-25(33)29-30-26-22-13-7-8-14-23(22)31(27(26)34)18-17-21-11-5-2-6-12-21/h1-16,34H,17-19H2,(H,28,32)/b16-15+,30-29?

InChI Key

UCQSZPILORZXMW-FOHATUNGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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